Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperidine ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate typically involves the reaction of 1-Boc-4-piperidone with ethyl 2,2-dimethylpropanoate under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and enzyme mechanisms.
Medicine: It serves as a precursor in the development of therapeutic agents and drug candidates.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperidine moiety. This moiety can then participate in various biochemical reactions, such as binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-piperidone: A precursor used in the synthesis of Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate.
3-(1-Boc-4-piperidyl)-1-propanol: Another piperidine derivative with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the Boc protecting group allows for selective deprotection and subsequent functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C17H31NO4 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-ethoxy-2,2-dimethyl-3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H31NO4/c1-7-21-14(19)17(5,6)12-13-8-10-18(11-9-13)15(20)22-16(2,3)4/h13H,7-12H2,1-6H3 |
InChI Key |
WARDXCPVTNLUNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.